4-Methylumbelliferyl myo-inositol-1-phosphate, N-methyl-morpholine salt
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Overview
Description
4-Methylumbelliferyl myo-inositol-1-phosphate, N-methyl-morpholine salt: is a fluorogenic substrate used primarily for the detection and analysis of phosphatidylinositol-specific phospholipase C activity. This compound is particularly useful in the identification of various microorganisms, including Listeria monocytogenes, bacteria of the Bacillus cereus group, yeasts, and molds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl myo-inositol-1-phosphate, N-methyl-morpholine salt involves the phosphorylation of myo-inositol with 4-methylumbelliferyl phosphate. The reaction typically requires a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The resulting product is then treated with N-methyl-morpholine to form the final salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced as a crystalline powder and stored under refrigerated conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: The compound undergoes hydrolysis in the presence of phospholipase C, releasing 4-methylumbelliferone, which is a fluorescent product.
Oxidation and Reduction:
Common Reagents and Conditions:
Hydrolysis: Phospholipase C, aqueous buffer solutions.
Oxidation and Reduction: Standard laboratory oxidizing and reducing agents, though specific conditions are not commonly applied to this compound.
Major Products:
Hydrolysis: 4-Methylumbelliferone and myo-inositol-1-phosphate.
Scientific Research Applications
Chemistry:
- Used as a fluorogenic substrate in enzymatic assays to study phospholipase C activity.
Biology:
- Employed in microbiological studies for the identification of specific bacteria and fungi.
Medicine:
- Potential applications in diagnostic assays for detecting microbial infections.
Industry:
Mechanism of Action
The compound acts as a substrate for phosphatidylinositol-specific phospholipase C. Upon enzymatic hydrolysis, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular target is the phosphatidylinositol-specific phospholipase C enzyme, and the pathway involves the cleavage of the phosphate ester bond .
Comparison with Similar Compounds
4-Methylumbelliferyl-β-D-galactopyranoside: Another fluorogenic substrate used for detecting β-galactosidase activity.
4-Methylumbelliferyl-β-D-cellobioside: Used for detecting β-glucosidase activity.
Uniqueness: 4-Methylumbelliferyl myo-inositol-1-phosphate, N-methyl-morpholine salt is unique in its specific application for phosphatidylinositol-specific phospholipase C activity. Its ability to release a fluorescent product upon enzymatic hydrolysis makes it highly valuable in various research and diagnostic applications .
Properties
Molecular Formula |
C21H29NO9 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-methylmorpholine;4-methyl-7-(2,3,4,5,6-pentahydroxycyclohexyl)oxychromen-2-one |
InChI |
InChI=1S/C16H18O8.C5H11NO/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-14(21)12(19)11(18)13(20)15(16)22;1-6-2-4-7-5-3-6/h2-5,11-16,18-22H,1H3;2-5H2,1H3 |
InChI Key |
YAFBMFNZGJYOPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(C3O)O)O)O)O.CN1CCOCC1 |
Origin of Product |
United States |
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